molecular formula C4H5N3 B069317 2-Aminopyrimidine CAS No. 176773-04-9

2-Aminopyrimidine

Cat. No. B069317
M. Wt: 95.1 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopyrimidine is a heterocyclic compound that contains a pyrimidine ring with an amino group attached at the 2-position. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Key Intermediates in Biomolecule Synthesis

2-Aminopyrimidine derivatives are crucial in the synthesis of biomolecules, playing a significant role as pharmacophores responsible for the biological properties of their derivatives. They are used extensively in chemical transformations and in the synthesis of modern pharmaceuticals (Koroleva, Gusak, & Ignatovich, 2010).

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

2-Aminopyrimidine derivatives have been designed and synthesized as selective FGFR4 inhibitors, showing promise in the suppression of breast cancer cell proliferation (Mo et al., 2017).

Development of Antiviral and Antileukemic Agents

Research on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years indicates their potential in developing antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, some cancers, and even anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

Antitrypanosomal and Antiplasmodial Activities

2-Aminopyrimidine derivatives exhibit significant antitrypanosomal activity against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and antiplasmodial activity against Plasmodium falciparum, a malaria-causing organism (Hoffelner et al., 2020).

Fungicide Application

As systemic fungicides, 2-aminopyrimidines, such as ethirimol and bupirimate, are used against powdery mildews, demonstrating low toxicity to mammals while being harmful to some aquatic organisms (Hollomon, 2003).

Antibacterial Activities

Novel organophosphorus aminopyrimidines have shown potential as DNA-targeting membrane active inhibitors, particularly effective against drug-resistant methicillin-resistant Staphylococcus aureus (MRSA) (Li et al., 2018).

Modulation of Bacterial Biofilm Formation

Substituted 2-aminopyrimidine derivatives can modulate bacterial biofilm formation, showing greater activity against Gram-positive strains (Lindsey, Worthington, Alcaraz, & Melander, 2012).

Antiplatelet Aggregation Activity

Some 2-aminopyrimidine derivatives have been synthesized to assess their antiplatelet aggregation activities, with several compounds showing high activity against arachidonic acid-induced platelet aggregation (Esfahanizadeh et al., 2015).

properties

IUPAC Name

pyrimidin-2-amine
Source PubChem
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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Product Name

2-Aminopyrimidine

CAS RN

109-12-6
Record name 2-Aminopyrimidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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